molecular formula C19H20N4O2 B12053207 3-(1H-Benzimidazol-1-YL)-N'-(2-ethoxybenzylidene)propanohydrazide

3-(1H-Benzimidazol-1-YL)-N'-(2-ethoxybenzylidene)propanohydrazide

Cat. No.: B12053207
M. Wt: 336.4 g/mol
InChI Key: KNVLBHGKHLWUDO-FYJGNVAPSA-N
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Description

3-(1H-Benzimidazol-1-YL)-N’-(2-ethoxybenzylidene)propanohydrazide is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-1-YL)-N’-(2-ethoxybenzylidene)propanohydrazide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Hydrazide Formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Schiff Base Formation: The hydrazide is further reacted with 2-ethoxybenzaldehyde to form the Schiff base, resulting in the final product.

The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-1-YL)-N’-(2-ethoxybenzylidene)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce amines.

Scientific Research Applications

3-(1H-Benzimidazol-1-YL)-N’-(2-ethoxybenzylidene)propanohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: Research is ongoing to explore its anticancer properties and potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-1-YL)-N’-(2-ethoxybenzylidene)propanohydrazide involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The Schiff base moiety may also interact with cellular components, leading to disruption of cellular processes. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Thiabendazole
  • Mebendazole
  • Albendazole

Comparison

Compared to these similar compounds, 3-(1H-Benzimidazol-1-YL)-N’-(2-ethoxybenzylidene)propanohydrazide has unique structural features that may confer distinct biological activities. For example, the presence of the Schiff base moiety may enhance its ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C19H20N4O2/c1-2-25-18-10-6-3-7-15(18)13-21-22-19(24)11-12-23-14-20-16-8-4-5-9-17(16)23/h3-10,13-14H,2,11-12H2,1H3,(H,22,24)/b21-13+

InChI Key

KNVLBHGKHLWUDO-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CCN2C=NC3=CC=CC=C32

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CCN2C=NC3=CC=CC=C32

Origin of Product

United States

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